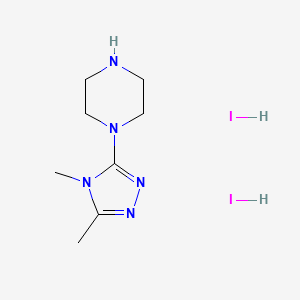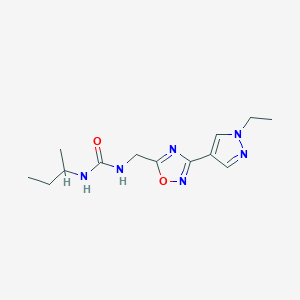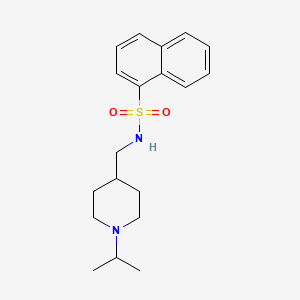
1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide is a derivative of 1,2,4-triazole . Triazole compounds, including this derivative, are heterocyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves various strategies . One common method is the reaction of dimethyl chloroacetate to form 3,5-dimethyl-1,2,4-triazole . Another approach involves the reaction of triazole-based benzyl salts with ketones .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including this compound, is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
Triazole compounds, including this compound, are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
1-(4,5-Dimethyl-4H-1,2,4-Triazol-3-yl)piperazine dihydroiodide is associated with the synthesis of novel triazole derivatives. These derivatives demonstrate antimicrobial activities, indicating potential in developing new antimicrobial agents. For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives showing good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Synthesis and Spectral Characterization
The compound is used in the synthesis and characterization of new chemical entities. Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, characterizing them using various spectroscopic techniques. These compounds showed significant antibacterial and antifungal activities (Rajkumar et al., 2014).
Polymer Science
In polymer science, the compound contributes to the synthesis of polymers with potential applications. Hattori and Kinoshita (1979) synthesized polyamides containing theophylline and thymine using a derivative of piperazine. These polyamides are white powders with molecular weights of about 2000-6000, soluble in DMSO and formic acid, indicating potential in diverse applications (Hattori & Kinoshita, 1979).
Antimicrobial and Antifungal Activities
Several studies highlight the antimicrobial and antifungal properties of 1,2,4-triazole derivatives, suggesting their use in developing new pharmaceuticals. For instance, Demirbaş et al. (2010) synthesized compounds with good or moderate activities against bacterial strains, except for Candida tropicalis and Candida albicans (Demirbaş et al., 2010).
Synthesis of Novel Heterocyclic Compounds
The compound is instrumental in synthesizing various heterocyclic compounds, which are pivotal in pharmaceutical research. Lv et al. (2019) used a similar derivative in synthesizing a heterocyclic compound with potential anti-bone cancer activity (Lv et al., 2019).
Antitubercular, Antifungal, and Antioxidant Activities
Derivatives of this compound are explored for antitubercular, antifungal, and antioxidant activities, as demonstrated in the study by Deshmukh et al. (2019), where novel piperazine tethered dimeric 1,2,3-triazoles were designed (Deshmukh et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that the interaction of a compound with its target can lead to changes in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
The compound’s interaction with its targets can influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cell lines , and antimicrobial activities against certain microorganisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
Análisis Bioquímico
Biochemical Properties
It is known that the unique structure of the triazole ring makes its derivatives easily bind with a variety of enzymes and receptors in biological systems . This suggests that 1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide may interact with a wide range of biomolecules, potentially influencing various biochemical reactions .
Cellular Effects
Preliminary studies suggest that related compounds may inhibit the proliferation of certain cancer cells by inducing apoptosis
Molecular Mechanism
It is known that the triazole nucleus can increase the solubility of the ligand and significantly improve the pharmacological profile of the drug
Propiedades
IUPAC Name |
1-(4,5-dimethyl-1,2,4-triazol-3-yl)piperazine;dihydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.2HI/c1-7-10-11-8(12(7)2)13-5-3-9-4-6-13;;/h9H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWVGFYDBNIWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)N2CCNCC2.I.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2472495.png)
![2-Bromobenzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2472496.png)
![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2472497.png)
![N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2472501.png)
![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2472504.png)


![3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2472508.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2472512.png)
![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)
![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)
